molecular formula C12H9N3O B3360411 9H-Pyrido[3,4-b]indole-3-carboxamide CAS No. 88932-13-2

9H-Pyrido[3,4-b]indole-3-carboxamide

Cat. No.: B3360411
CAS No.: 88932-13-2
M. Wt: 211.22 g/mol
InChI Key: YIZNPYBICIOFLG-UHFFFAOYSA-N
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Description

9H-Pyrido[3,4-b]indole-3-carboxamide is a tricyclic alkaloid featuring the core β-carboline (9H-pyrido[3,4-b]indole) structure, a privileged scaffold in medicinal chemistry and chemical biology . This specific carboxamide derivative serves as a key intermediate for researchers investigating the structure-activity relationships (SAR) of this compound class, particularly for optimizing activity through modifications at the 3-position . Preliminary research on closely related β-carboline-3-carboxamide analogs indicates potential for significant biological activity. Studies suggest that such compounds can exhibit potent anti-leishmanial effects against both Leishmania infantum and L. donovani promastigote and amastigote forms, with demonstrated EC50 values in the low micromolar range . Furthermore, the β-carboline core is known to interact with the Aryl Hydrocarbon Receptor (AhR) . Natural derivatives like the tryptophan photoproduct IPI (1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole) are potent AhR agonists, inducing CYP1A enzyme activity and modulating biological processes such as metabolic dysregulation in hepatocyte models, providing a foundation for investigating this carboxamide derivative in toxicology and molecular pharmacology . The structural motif also shows promise in agricultural research, with some synthetic derivatives exhibiting broad-spectrum fungicidal activity against various plant pathogens . Researchers value this compound for developing new probes to study infectious disease mechanisms, xenobiotic metabolism, and signal transduction pathways. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

9H-pyrido[3,4-b]indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-12(16)10-5-8-7-3-1-2-4-9(7)15-11(8)6-14-10/h1-6,15H,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZNPYBICIOFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=NC=C3N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00520556
Record name 9H-beta-Carboline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88932-13-2
Record name 9H-beta-Carboline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido[3,4-b]indole-3-carboxamide typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process forms an imine intermediate, which undergoes cyclization in the presence of a base and a catalytic amount of copper(I) iodide (CuI). The highest yields are achieved using tetrazole-1-acetic acid as a ligand .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 9H-Pyrido[3,4-b]indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom of the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-substituted indole derivatives.

Scientific Research Applications

9H-Pyrido[3,4-b]indole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Pyrido[3,4-b]indole-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substitutions : Derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl in 12h) exhibit lower melting points compared to electron-donating groups (e.g., 3,4,5-trimethoxyphenyl in 12g), suggesting enhanced solubility .
  • Amide Side Chains : Piperazine or hydroxamate moieties (e.g., HBC) confer histone deacetylase (HDAC) inhibitory activity, critical for anticancer effects .
  • Trifluoromethyl Groups : Derivatives like F21 show high yields (78.1%) and thermal stability (melting point >260°C), ideal for oral formulations .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Position 1 Substitutions :
    • Methoxyphenyl (HBC) enhances HDAC selectivity, while fluorophenyl (12h) improves metabolic stability .
    • Trifluoromethyl groups (F21) increase lipophilicity, enhancing membrane permeability .
  • Position 3 Modifications :
    • Hydroxamate (HBC) or hydroxybenzamido (8f) groups are critical for chelating zinc in HDAC active sites .
    • Thiadiazole-linked indoles (12g–12i) improve DNA intercalation and topoisomerase inhibition .

Biological Activity

9H-Pyrido[3,4-b]indole-3-carboxamide is a member of the β-carboline family, a class of indole alkaloids known for their diverse biological activities. These compounds are found in various natural sources, including foods and plants, and have been associated with multiple pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

  • CNS Interaction : These compounds interact with the central nervous system (CNS) through various receptors and enzymes, including serotonin uptake sites and benzodiazepine receptors. They also inhibit monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism .
  • Anticancer Properties : Recent studies have shown that derivatives of 9H-Pyrido[3,4-b]indole exhibit potent anticancer activities. For instance, specific derivatives have demonstrated selective cytotoxicity against various cancer cell lines, including breast and pancreatic cancer .
  • Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism and the activation of procarcinogens. This inhibition can lead to reduced mutagenicity of certain carcinogens .

Biological Activities

The compound exhibits a wide range of biological activities:

  • Antimicrobial Activity : Several β-carboline derivatives have been reported to possess antimicrobial properties against various pathogens .
  • Neuroprotective Effects : Some studies suggest that these compounds may have neuroprotective effects, potentially aiding in neurogenesis and providing protective benefits against neurodegenerative diseases .
  • Anti-leishmanial Activity : Research has indicated that certain derivatives can act as effective agents against Leishmania species, which cause visceral leishmaniasis .

Anticancer Activity

A notable study evaluated the antiproliferative effects of 9H-Pyrido[3,4-b]indole derivatives on several cancer cell lines. The most active compound demonstrated IC50 values as low as 80 nM against breast cancer cells and showed selectivity towards cancer cells over normal cells .

Cell Line IC50 (nM)
HCT116130
MIA PaCa-2200
MDA-MB-46880
Panc-1130

Neuroprotective Effects

Another study focused on the neuroprotective potential of β-carbolines. It was found that these compounds could enhance neuronal survival in models of oxidative stress .

Enzyme Interaction

Research investigating the interaction with cytochrome P450 enzymes revealed that 9H-Pyrido[3,4-b]indole acts as a noncompetitive inhibitor. This effect was significant at low concentrations, highlighting its potential for modulating drug metabolism .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9H-Pyrido[3,4-b]indole-3-carboxamide derivatives?

  • Methodology :

  • One-pot synthesis : React 9H-pyrido[3,4-b]indole-3-carboxylic acid with amines (1:1 molar ratio) using trimethylsilyl azide (TMSN₃) as a promoter and triethylamine (Et₃N) as a base at room temperature for 2–8 hours. This method achieves high yields (e.g., 87% for N-(4-aminobutyl) derivatives) and is scalable for gram-scale production .
  • Esterification : React the carboxylic acid analog (e.g., 9H-pyrido[3,4-b]indole-3-carboxylic acid) with alcohols like n-butanol under acid catalysis, yielding esters with ~66% efficiency .

Q. What analytical techniques are critical for structural characterization?

  • Key Methods :

  • Mass spectrometry (ESI-MS) : Confirm molecular weights (e.g., m/z = 283 [M+H]⁺ for N-(4-aminobutyl) derivatives) .
  • NMR spectroscopy : Assign proton environments, particularly for distinguishing β-carboline ring protons (δ 7.5–8.5 ppm) and alkyl chain resonances .
  • IUPAC Standard InChIKey : Use identifiers like AIFRHYZBTHREPW-UHFFFAOYSA-N (for 9H-Pyrido[3,4-b]indole) to cross-reference structural databases .

Q. What safety protocols are essential for handling this compound?

  • Precautions :

  • Personal protective equipment (PPE) : Wear gloves, lab coats, and eye protection. Use respiratory protection if dust or aerosols form .
  • First aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes .
  • Storage : Keep in a well-ventilated area away from oxidizers. Stability data are limited, so avoid long-term storage .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize structures at the 6-31G(d,p) basis set to calculate frontier molecular orbitals (FMOs), chemical reactivity descriptors (e.g., electrophilicity index), and natural bond orbital (NBO) analysis. Solvent effects (e.g., dielectric medium) can be modeled using polarizable continuum models (PCM) .
  • Basis set validation : Compare results from 6-311++G(d,p) and 6-31+G(d,p) basis sets to assess accuracy in predicting electronic properties .

Q. How do structural modifications impact anticancer activity and apoptosis induction?

  • Structure-Activity Relationship (SAR) :

  • Alkyl chain length : Derivatives with longer chains (e.g., hexyl vs. butyl) show enhanced antiproliferative activity (e.g., IC₅₀ values decreased by 40% in breast cancer cell lines) .
  • Substituent effects : Adding a 4-methoxyphenyl group to the β-carboline core increases histone deacetylase (HDAC) inhibition, correlating with apoptosis induction (e.g., caspase-3 activation) .
    • Experimental validation : Use flow cytometry to quantify cell cycle arrest (G2/M phase) and Western blotting to assess pro-apoptotic proteins (e.g., Bax/Bcl-2 ratio) .

Q. How can contradictions in mutagenicity data be resolved?

  • Data Analysis :

  • Thermal degradation : Heating 9H-Pyrido[3,4-b]indole derivatives above 200°C produces mutagenic heterocyclic amines (e.g., Harman and Norharman), which may confound results. Use Ames tests with S9 metabolic activation to differentiate intrinsic vs. process-induced mutagenicity .
  • Dose-response curves : Compare mutagenic potency (e.g., revertants/μg) across studies, ensuring standardized protocols (e.g., Salmonella typhimurium TA98 strain) .

Q. What strategies improve yield in multi-component synthetic reactions?

  • Optimization Approaches :

  • Catalyst screening : Test TMSN₃ vs. carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation. TMSN₃ reduces side reactions in polar solvents (e.g., DMF) .
  • Solvent selection : Use aprotic solvents (e.g., THF) to minimize ester hydrolysis during carboxylic acid activation .

Data Contradiction Analysis

Q. Why do computational predictions sometimes conflict with experimental solubility data?

  • Resolution Strategies :

  • LogP calculations : Compare computed partition coefficients (e.g., using ChemAxon) with experimental shake-flask measurements. Adjust for ionization effects (pKa ~8.5 for the β-carboline nitrogen) .
  • Polymorphism screening : Use X-ray crystallography to identify hydrate/solvate forms, which may alter solubility profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9H-Pyrido[3,4-b]indole-3-carboxamide
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9H-Pyrido[3,4-b]indole-3-carboxamide

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